![molecular formula C7H10O2 B12576967 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol CAS No. 194858-40-7](/img/structure/B12576967.png)
4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol is an organic compound with a unique structure that includes both an alkyne and an enol ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with but-2-en-1-ol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base deprotonating the alcohol to form an alkoxide, which then attacks the alkyne to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalysts may be employed to increase the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The enol ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can react with the enol ether group under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers or alcohols.
Aplicaciones Científicas De Investigación
4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the enol ether group can undergo nucleophilic attack. These reactions can lead to the formation of complex molecular structures with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 2-Propynyl acrylate
Uniqueness
4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol is unique due to its combination of an alkyne and an enol ether functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
194858-40-7 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
4-prop-2-ynoxybut-2-en-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-9-7-4-3-5-8/h1,3-4,8H,5-7H2 |
Clave InChI |
JDOROCAYGPDEJO-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)
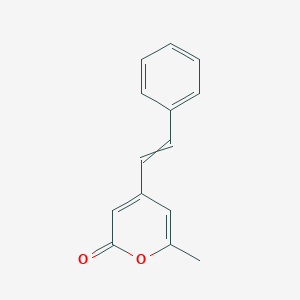
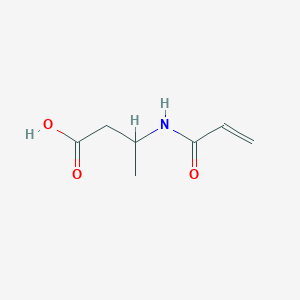
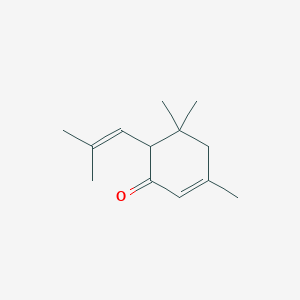
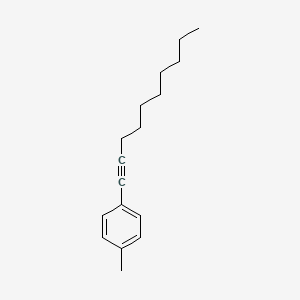
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)

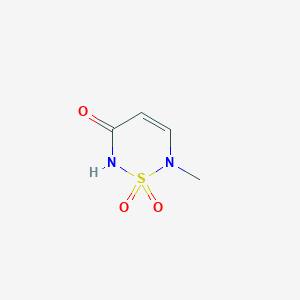

![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
